
Butan-2-yl(2-cyanoethyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-yl(2-cyanoethyl)cyanamide is an organic compound that belongs to the class of cyanamides Cyanamides are characterized by the presence of a nitrile group (C≡N) attached to an amino group (NH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl(2-cyanoethyl)cyanamide typically involves the reaction of butan-2-amine with 2-cyanoethyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as a base (e.g., sodium hydroxide). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Butan-2-yl(2-cyanoethyl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyanamides.
Wissenschaftliche Forschungsanwendungen
Butan-2-yl(2-cyanoethyl)cyanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of butan-2-yl(2-cyanoethyl)cyanamide involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The compound’s effects are mediated through its ability to modulate enzyme activity, protein function, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butan-2-yl cyanamide: Similar structure but lacks the 2-cyanoethyl group.
2-Cyanoethyl cyanamide: Similar structure but lacks the butan-2-yl group.
N,N-Dimethylcyanamide: Contains two methyl groups instead of butan-2-yl and 2-cyanoethyl groups.
Uniqueness
Butan-2-yl(2-cyanoethyl)cyanamide is unique due to the presence of both butan-2-yl and 2-cyanoethyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
651718-10-4 |
|---|---|
Molekularformel |
C8H13N3 |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
butan-2-yl(2-cyanoethyl)cyanamide |
InChI |
InChI=1S/C8H13N3/c1-3-8(2)11(7-10)6-4-5-9/h8H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
XXFNYENDDJWMKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(CCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
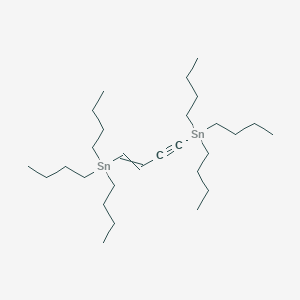
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
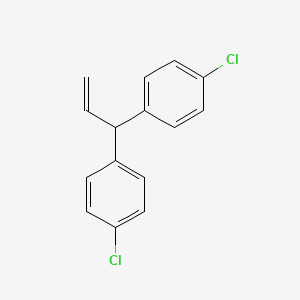

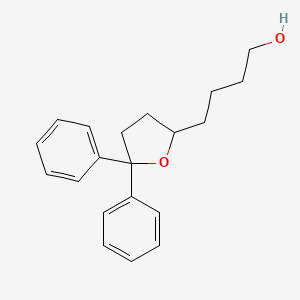
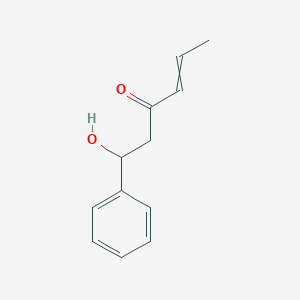
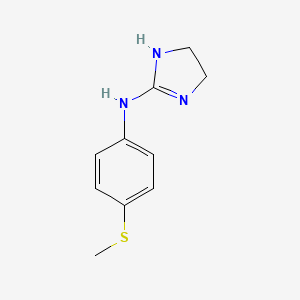
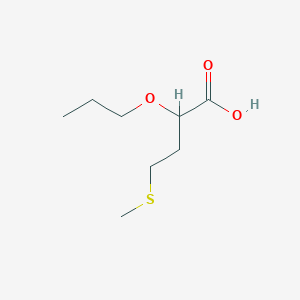
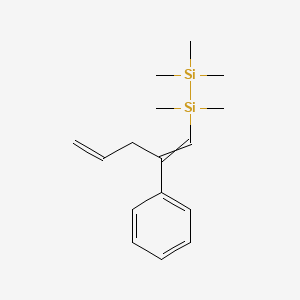
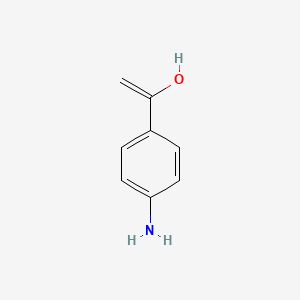
![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)

